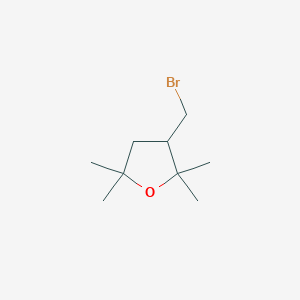

3-(Bromomethyl)-2,2,5,5-tetramethyloxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

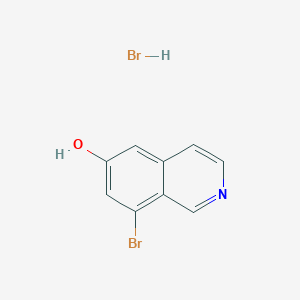

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a precursor molecule with a brominating agent . The specific synthesis route can vary depending on the structure of the precursor molecule and the desired bromomethyl compound .Molecular Structure Analysis

Bromomethyl compounds typically have a tetrahedral geometry around the carbon atom to which the bromine atom is attached . The exact molecular structure can vary depending on the other groups attached to the carbon atom .Chemical Reactions Analysis

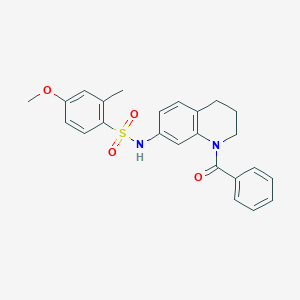

Bromomethyl compounds are often used as intermediates in organic synthesis due to their reactivity. They can undergo various types of reactions, including substitution reactions and coupling reactions .Physical and Chemical Properties Analysis

Bromomethyl compounds are typically colorless and nonflammable . Their physical and chemical properties can vary depending on the specific compound and its structure .Scientific Research Applications

Atmospheric Breakdown Chemistry of 2,2,5,5-Tetramethyloxolane

Mapelli et al. (2022) explored the atmospheric chemistry of 2,2,5,5-tetramethyloxolane, a promising "green" solvent. They found that its reaction with OH radicals proceeds at a rate slower than predicted, possibly due to steric hindrance from methyl substituents. This research indicates that 2,2,5,5-tetramethyloxolane is a less problematic volatile organic compound compared to toluene, with an estimated atmospheric lifetime of approximately 3 days (Mapelli et al., 2022).

Solvation Power of 2,2,5,5-Tetramethyloxolane vs. Toluene

Byrne et al. (2019) conducted a comparison of the solvation power of 2,2,5,5-tetramethyloxolane and toluene. Their study highlighted differences in the interaction with protic solutes, revealing new possibilities for this solvent's application in liquid-liquid extraction and natural product isolation (Byrne et al., 2019).

Greenness Assessment and Bio-Based Production of 2,2,5,5-Tetramethyloxolane

Byrne et al. (2021) assessed the greenness of various bio-based routes for producing 2,2,5,5-tetramethyloxolane. They demonstrated a bio-based synthesis pathway from methyl levulinate and confirmed its significant bio-based carbon content, emphasizing its potential as a greener solvent alternative (Byrne et al., 2021).

Synthesis of Brominated Organic Compounds

Mekonnen et al. (2009) detailed synthetic procedures for brominated organic compounds, including those derived from 2-bromomethyl-2-vinyl-1,3-dioxolane. This work contributes to the broader understanding of synthetic routes involving bromomethylated intermediates (Mekonnen et al., 2009).

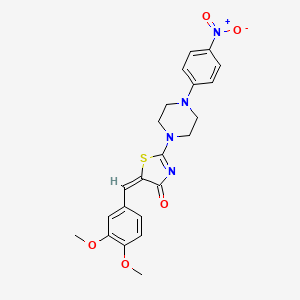

Nanoparticle Synthesis Using Bromomethylated Compounds

Fischer et al. (2013) used bromomethylated compounds in the synthesis of emission-tuned nanoparticles. Their work showcases the application of these compounds in creating functional materials with specific optical properties (Fischer et al., 2013).

Mechanism of Action

Target of Action

Brominated compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

This can lead to changes in the structure and properties of the molecule .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

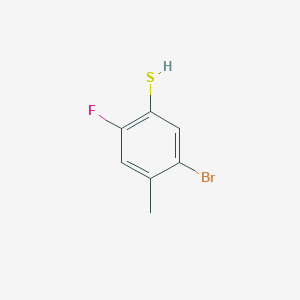

Pharmacokinetics

Brominated compounds can be absorbed and distributed in the body, metabolized (often through reactions involving the bromomethyl group), and eventually excreted .

Result of Action

The introduction of a bromomethyl group can significantly alter the properties of a molecule, potentially leading to various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-2,2,5,5-tetramethyloxolane can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment .

Safety and Hazards

Properties

IUPAC Name |

3-(bromomethyl)-2,2,5,5-tetramethyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQOXUQMZKUPLIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2409890.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2409892.png)

![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)